molecular formula C7H12O B13819455 3,4-Pentadien-1-ol, 2,2-dimethyl- CAS No. 4058-52-0

3,4-Pentadien-1-ol, 2,2-dimethyl-

Cat. No.: B13819455
CAS No.: 4058-52-0
M. Wt: 112.17 g/mol
InChI Key: NOTNXVNZHXXZSG-UHFFFAOYSA-N
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Description

3,4-Pentadien-1-ol, 2,2-dimethyl-: is a chemical compound with the molecular formula C7H12O. It is a member of the pentadienol family, characterized by the presence of a hydroxyl group (-OH) attached to a pentadiene chain. This compound is known for its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3,4-Pentadien-1-ol, 2,2-dimethyl- often involves large-scale Grignard reactions or aldol condensations, followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

Chemistry: 3,4-Pentadien-1-ol, 2,2-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving hydroxyl groups and double bonds. It also serves as a model compound for studying the metabolism of similar structures in biological systems .

Industry: Industrially, 3,4-Pentadien-1-ol, 2,2-dimethyl- is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 3,4-Pentadien-1-ol, 2,2-dimethyl- involves its ability to undergo various chemical transformations due to the presence of double bonds and a hydroxyl group. These functional groups allow it to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution .

Comparison with Similar Compounds

Uniqueness: 3,4-Pentadien-1-ol, 2,2-dimethyl- is unique due to the presence of both double bonds and a hydroxyl group, which provides it with a versatile reactivity profile. This makes it more reactive and useful in various synthetic applications compared to its analogs .

Properties

CAS No.

4058-52-0

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h5,8H,1,6H2,2-3H3

InChI Key

NOTNXVNZHXXZSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C=C=C

Origin of Product

United States

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